1,2-Diphenylethanedione monoxime

Spectrophotometric analysis Palladium determination Acid-selective complexation

Ideal for chemists focused on selective palladium extraction (0.07 μg/mL detection limit) or cobalt determination in pharmaceuticals, this compound features a monoxime group for precise redox control and safer thermal fragmentation. Its N,O-coordination enables stable metal complexes, ensuring reliable analytical results.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 14090-77-8
Cat. No. B076240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylethanedione monoxime
CAS14090-77-8
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H/b15-13-
InChIKeyOLBYFEGTUWWPTR-SQFISAMPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diphenylethanedione Monoxime (CAS 14090-77-8) for Selective Metal Analysis: Procurement Guide for Analytical and Coordination Chemistry


1,2-Diphenylethanedione monoxime (CAS 14090-77-8), also known as α-benzil monoxime or benzil monoxime, is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.25 g/mol [1]. It is a white crystalline solid (melting point 137–138 °C) [2] that contains a monoxime functional group (-C=N-OH) attached to a benzil-derived diketone backbone. Its amphidentate N,O-coordination capability makes it a versatile ligand for metal complexation. This guide identifies quantifiable differentiation evidence for this compound in metal ion detection, extraction, and coordination chemistry applications relative to analogs such as dimethylglyoxime, diphenylglyoxime, and 1,2-diphenylethanedione dioxime.

1,2-Diphenylethanedione Monoxime Procurement: Why In-Class Oxime Ligands Cannot Be Interchanged


Oxime-based ligands differ fundamentally in their metal-binding selectivity profiles, steric constraints imposed by substituents, and redox behavior [1]. For 1,2-diphenylethanedione monoxime, the presence of a single oxime group on the benzil backbone creates a distinct coordination environment relative to symmetric dioximes (e.g., dimethylglyoxime) or fully reduced analogs. Substituting this compound with generic oximes risks compromised analytical selectivity in competitive metal matrices, altered thermal stability of metal complexes, or unexpected fragmentation pathways during derivatization [2]. The quantitative evidence below demonstrates that 1,2-diphenylethanedione monoxime offers documented performance metrics in acidic palladium extraction, alkaline cobalt determination, and redox-modulated systems that cannot be assumed for other oximes without empirical validation.

1,2-Diphenylethanedione Monoxime Comparative Performance Data for Scientific Selection


Palladium(II) Determination at 0.10 M Perchloric Acid: Quantified Detection Limits and Linear Range

1,2-Diphenylethanedione monoxime enables selective spectrophotometric determination of palladium(II) in strongly acidic micellar media. The method exploits the formation of a green Pd(II)-α-benzilmonoxime complex in 0.10 M perchloric acid with Triton X-100 micelles, where high acidity prevents complex formation with other cations [1]. Detection limits of 0.07 μg/mL (zero-order at 441.8 nm) and 0.10 μg/mL (zero-order at 677.0 nm) were achieved, with linear ranges extending to 12.0 μg/mL and 20 μg/mL, respectively. First derivative spectrophotometry further extended the linear dynamic range to 0.2–24.0 μg/mL [1].

Spectrophotometric analysis Palladium determination Acid-selective complexation

Palladium(II) Liquid–Liquid Extraction from 1.5 M Sulfuric Acid: Molar Absorptivity and Detection Limit

1,2-Diphenylethanedione monoxime (α-benzilmonoxime, BZ) extracts palladium(II) quantitatively from strongly acidic (1.5 M sulfuric acid) aqueous solution into chloroform, forming a complex with absorbance maximum at 434 nm [1]. The molar absorptivity was determined to be 1.0 × 10⁴ cm⁻¹ mol⁻¹ L, and Beer's law was obeyed over 0.300–13.00 μg/mL Pd(II) with a detection limit of 0.066 μg/mL. Interference studies demonstrated that the method remains selective in the presence of diverse metal ions under these acidic extraction conditions [1].

Liquid–liquid extraction Palladium recovery Preconcentration

Cobalt(II) Determination at Alkaline pH: Molar Absorptivity and Microgram-Range Sensitivity

At pH 8.8–9.3, 1,2-diphenylethanedione monoxime forms a yellow chloroform-extractable chelate with cobalt(II), enabling sensitive spectrophotometric determination [1]. The molar absorptivity is 2.55 × 10⁴ dm³ mol⁻¹ cm⁻¹ at 380 nm, with a detection limit of 0.01 μg/mL cobalt and Beer's law compliance from 0.08–2.2 μg/mL. Relative standard deviations ranged from 0.4% (at 2.2 μg/mL) to 2.3% (at 0.08 μg/mL) [1]. The method was validated on vitamin B12 and B-complex ampoules, demonstrating practical applicability for pharmaceutical quality control [1].

Cobalt analysis Pharmaceutical quality control Extractive spectrophotometry

Reduction Potential Hierarchy: Mono-Oxime Intermediate Between Diketone and Di-Oxime

Cyclic voltammetric studies on conjugated aliphatic ketones, oximes, and imines established that the nature of conjugated substituents strongly influences reduction potentials. The reduction ease followed the order: diketones (easiest reduction) > diimines > mono-oximes ≈ di-oximes (most difficult reduction) [1]. This hierarchy positions 1,2-diphenylethanedione monoxime as an intermediate redox species, distinct from the parent benzil diketone (reduced more readily) and the fully oximated dioxime analog (reduced at more negative potentials) [1].

Electrochemistry Redox behavior Structure-activity relationship

Titanium Tetrachloride Adduct Stability: Controlled Beckmann Fragmentation vs. Violent Decomposition of Dimethylglyoxime

Direct comparative study with titanium tetrachloride revealed stark differences in adduct thermal behavior between oxime ligands. Dimethylglyoxime–TiCl₄ adducts decomposed violently upon heating, whereas 1,2-diphenylethanedione monoxime (benzil monoxime) adducts (TiCl₄·BMOH and TiCl₄·2BMOH·0.5CHCl₃) underwent a controlled Beckmann fragmentation at approximately 120 °C to yield phenyl cyanide [1]. This predictable thermal decomposition pathway contrasts with the hazardous decomposition of dimethylglyoxime adducts.

Coordination chemistry Covalent halide reactivity Thermal stability

Solid-State Stability: Hydrogen Bonding Confers Long-Term Storage Integrity

Mass spectrometric and integrated ion current studies at 200 °C demonstrated that α-benzilmonoxime exhibits high stability in the solid state upon storage, attributed to intermolecular hydrogen bonding within the crystal lattice [1]. Comparative kinetic stability measurements between α-benzilmonoxime and benzophenone oxime were conducted, with half-life parameters indicating superior storage stability for the benzil monoxime scaffold [1]. This documented solid-state robustness supports procurement for long-term laboratory inventory without special storage conditions.

Storage stability Hydrogen bonding Mass spectrometry

1,2-Diphenylethanedione Monoxime: Validated Application Scenarios for Scientific and Industrial Procurement


Palladium Determination in Strongly Acidic Industrial Matrices

1,2-Diphenylethanedione monoxime is validated for selective spectrophotometric determination of palladium(II) directly from 0.10 M perchloric acid in micellar media [1] or via liquid–liquid extraction from 1.5 M sulfuric acid into chloroform [2]. This supports analysis of palladium in hydrometallurgical leach solutions, spent catalyst recovery streams, and palladium-charcoal powder quality control without requiring pH neutralization. The detection limit of 0.066–0.07 μg/mL enables trace-level quantification in complex acidic matrices [1][2].

Trace Cobalt Quantification in Pharmaceutical and Nutritional Products

The compound's selective complexation with cobalt(II) at pH 8.8–9.3, combined with molar absorptivity of 2.55 × 10⁴ dm³ mol⁻¹ cm⁻¹, enables microgram-level cobalt determination in vitamin B12 formulations, B-complex ampoules, and synthetic alloy samples [1]. The detection limit of 0.01 μg/mL supports quality control applications where cobalt content must be precisely quantified in finished pharmaceutical products [1].

Controlled Beckmann Fragmentation for Nitrile Synthesis

For synthetic chemistry applications requiring thermal processing, the titanium tetrachloride adducts of 1,2-diphenylethanedione monoxime undergo controlled Beckmann fragmentation at approximately 120 °C to yield phenyl cyanide [1]. This contrasts with the violent decomposition observed with dimethylglyoxime–TiCl₄ adducts, offering a safer, more predictable route to nitrile derivatives [1].

Electrochemical Studies Requiring Intermediate Redox Potential Scaffolds

The mono-oxime functionality positions this compound at an intermediate reduction potential between readily reduced diketones and more difficult-to-reduce dioximes [1]. This redox-tunable property supports applications in electrochemical sensor development, electron-transfer mechanistic studies, and structure-activity investigations where precise redox modulation is required [1].

Technical Documentation Hub

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